Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti-: is a complex organic compound with the molecular formula C8H12O. It is a member of the tricyclic alcohol family, characterized by its unique three-ring structure.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- typically involves the cyclization of suitable precursors under controlled conditions. One common method is the Diels-Alder reaction, where a diene and a dienophile react to form the tricyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions: Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of the hydroxyl group and the tricyclic structure .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the hydroxyl group to a carbonyl group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can reduce the compound to its corresponding alcohol.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction typically produces alcohols .
Scientific Research Applications
Chemistry: In chemistry, Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable in the study of stereochemistry and reaction mechanisms .
Biology and Medicine: Its tricyclic structure is similar to that of certain natural products, making it a useful scaffold for drug development .
Industry: In the industrial sector, Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the manufacture of polymers and resins .
Mechanism of Action
The mechanism of action of Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- involves its interaction with molecular targets through its hydroxyl group and tricyclic structure. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. Additionally, the tricyclic structure provides rigidity and stability, affecting how the compound interacts with enzymes and receptors .
Comparison with Similar Compounds
- Tricyclo(3.2.1.02,4)octan-8-ol, exo-syn-
- Tricyclo(3.2.1.02,4)octan-8-ol, endo-syn-
- Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-anti-
- Tricyclo(3.2.1.02,4)octan-8-ol, acetate, endo-anti-
- Tricyclo(3.2.1.02,4)octan-8-ol, acetate, exo-syn-
- Tricyclo(3.2.1.02,4)octan-8-ol, acetate, endo-syn-
Uniqueness: Tricyclo(3.2.1.02,4)octan-8-ol, endo-anti- is unique due to its specific stereochemistry and the presence of the hydroxyl group in the endo-anti- configuration. This configuration influences its reactivity and interactions with other molecules, making it distinct from its stereoisomers .
Properties
CAS No. |
90410-26-7 |
---|---|
Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
tricyclo[3.2.1.02,4]octan-8-ol |
InChI |
InChI=1S/C8H12O/c9-8-4-1-2-5(8)7-3-6(4)7/h4-9H,1-3H2 |
InChI Key |
KKIDVQSXZVWGTL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C3CC3C1C2O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.